Bilirubin conjugate Bilirubin conjugate Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin (R007448) meant to mimic endogenous bilirubin glucuronide derivatives. In vivo, bilirubin circulates in the plasma and is taken up by hepatocytes and conjugated to one or two glucuronic acids in a reaction catalyzed by UDP glucuronidase to form bilirubin mono or diglucuronide. This water-soluble form is then excreted from the liver in bile in the feces or is converted to urobilinogen and excreted in the urine. In addition to aiding in the disposal of heme, bilirubin and its conjugated derivatives have been shown to exhibit anti-oxidant and antimutagenic effects and to play a role in gut barrier function.
Brand Name: Vulcanchem
CAS No.: 68683-34-1
VCID: VC0007622
InChI: InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;;
SMILES: CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
Molecular Formula: C37H44N6Na2O10S2
Molecular Weight: 842.9 g/mol

Bilirubin conjugate

CAS No.: 68683-34-1

Cat. No.: VC0007622

Molecular Formula: C37H44N6Na2O10S2

Molecular Weight: 842.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Bilirubin conjugate - 68683-34-1

CAS No. 68683-34-1
Molecular Formula C37H44N6Na2O10S2
Molecular Weight 842.9 g/mol
IUPAC Name disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate
Standard InChI InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;;
Standard InChI Key IQKDYMAMJBFOQJ-HITFMFJXSA-L
Isomeric SMILES CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
SMILES CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
Canonical SMILES CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
Appearance A crystalline solid

Structural and Biochemical Foundations of Bilirubin Conjugation

Chemical Composition and Isomerization

Bilirubin conjugates are formed via enzymatic glucuronidation of unconjugated bilirubin (UCB), a tetrapyrrole derived from heme catabolism. The process involves the addition of one or two glucuronic acid molecules, producing bilirubin monoglucuronide (BMG) and bilirubin diglucuronide (BDG), respectively . Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) catalyzes this reaction in hepatocytes, converting the lipid-soluble UCB into water-soluble conjugates .

The Z,Z-isomer of UCB predominates in vivo, but light exposure induces isomerization to E,Z configurations, enhancing solubility and facilitating phototherapy in neonatal jaundice . Conjugation disrupts intramolecular hydrogen bonds in UCB, enabling biliary excretion .

Enzymatic Synthesis and Regulation

UGT1A1 activity is rate-limiting for conjugation. Phenobarbital pretreatment upregulates UGT1A1, increasing BDG synthesis efficiency from 40% to 80–90% in rat models . Substrate concentration inversely affects BDG yield: at 164 µM UCB, BDG production drops to 30% compared to 50% at 33 µM . Genetic polymorphisms in UGT1A1 (e.g., UGT1A128) reduce conjugation capacity, manifesting in Crigler-Najjar and Gilbert syndromes .

Table 1: Bilirubin Conjugation Pathways

ParameterBMG FormationBDG Formation
EnzymeUGT1A1UGT1A1
CofactorUDP-glucuronic acidUDP-glucuronic acid
Substrate Km (µM)33–16433–164
Phenobarbital Induction+200% activity+300% activity
Genetic Defect ImpactCrigler-Najjar type IGilbert syndrome

Hepatic Transport and Systemic Cycling

Extrahepatic Conjugation

Intestinal and renal UGT1A1 contribute 5–8% of systemic conjugation capacity, producing BMG detectable in portal blood . This explains hyperbilirubinemia persistence post-liver transplant and informs pharmacogenetic considerations for drugs metabolized by OATP1Bs (e.g., statins, methotrexate) .

Analytical Detection Methodologies

Diazo-Based Assays

The Jendrassik-Grof method remains the clinical standard, differentiating "direct" (conjugated) and "indirect" (unconjugated) bilirubin via diazotization kinetics . Accelerators (methanol, caffeine) displace albumin-bound UCB, enabling total bilirubin measurement .

Table 2: Analytical Performance of Bilirubin Assays

MethodTotal Bilirubin CV%Conjugated Bilirubin CV%Interference Sources
Diazo (Jendrassik-Grof)3.8–5.24.1–6.5Hemolysis, Intralipid
Enzymatic (Bilirubin Oxidase)2.9–4.33.7–5.1Ascorbic acid, Nitrites
HPLC1.2–2.11.5–2.4Column degradation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC resolves δ-bilirubin (covalently albumin-bound), BMG, and BDG with ≤2% cross-reactivity . Neonatal screening utilizes microsampling techniques requiring only 10 µL serum .

Clinical Implications of Conjugate Dynamics

Hyperbilirubinemia Subtypes

  • Unconjugated hyperbilirubinemia: UGT1A1 deficiency (Crigler-Najjar), hemolysis

  • Conjugated hyperbilirubinemia: Rotor syndrome (OATP1B1/3 mutations), Dubin-Johnson (MRP2 mutations)

Neurotoxicity Mechanisms

While UCB is neurotoxic, BMG demonstrates 30% lower blood-brain barrier permeability in rat models . BDG-albumin complexes may mitigate encephalopathy risk in cholestasis .

Emerging Therapeutic and Diagnostic Applications

Bilirubin Nanoparticles

PEGylated BDG nanoparticles (50–80 nm diameter) show 12-hour plasma stability and 3-fold increased antioxidant capacity vs. native BDG in murine ischemia-reperfusion models .

Metabolic Hormone Hypothesis

Low plasma BDG (<0.3 mg/dL) correlates with metabolic syndrome (OR 2.4, 95% CI 1.7–3.3) . BDG activates peroxisome proliferator-activated receptor-α (PPARα), upregulating fatty acid oxidation genes ACOX1 and CPT1A in hepatocytes .

Table 3: Clinical Trials Targeting Bilirubin Conjugates

InterventionPhasePopulationOutcome Measure
Tin mesoporphyrinIINeonates ≥35 wkPhototherapy duration reduction (p=0.02)
Atazanavir (UGT1A1 inducer)IVGilbert syndromeUnconjugated bilirubin ↓38%
BDG nanoparticlesPreclinicalIschemic strokeInfarct volume ↓52%

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